N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

Description

Structural Classification Within Benzoxepin Derivatives

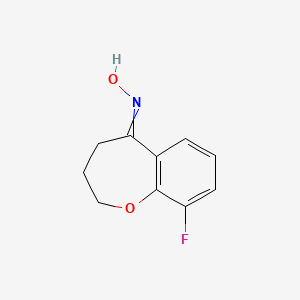

N-(9-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine belongs to the benzoxepin family, a class of seven-membered oxygen-containing heterocycles fused to a benzene ring. The compound’s core structure features a partially saturated oxepine ring (3,4-dihydro-2H configuration) with a fluorine atom at position 9 and a hydroxylamine moiety (-NH-O) forming an imine bond at position 5 (Figure 1). This configuration distinguishes it from fully saturated analogs like 2,3,4,5-tetrahydro-1-benzoxepin and unsaturated derivatives such as 3-benzoxepin.

Table 1: Structural comparison of benzoxepin derivatives

The hydroxylamine group introduces a rare N-hydroxyimine motif, which contrasts with the amino-substituted benzoxepines reported in pharmacological studies. The fluorine substitution at position 9 aligns with trends in medicinal chemistry to enhance binding affinity and metabolic stability.

Historical Context of Hydroxylamine-Containing Heterocycles

Hydroxylamine derivatives have been explored since the mid-20th century for their redox-active properties and ability to modulate biological targets. Early work focused on hydroxylamine’s role as a nitric oxide donor, but its incorporation into heterocycles like benzoxepins emerged more recently. The synthesis of 5-amino-2,5-dihydro-1-benzoxepines via Overman rearrangements provided a foundation for introducing nitrogen-based groups at position 5.

The hydroxylamine variant represents an evolutionary step from these amino derivatives, leveraging the -NH-O group’s unique electronic profile. Patent literature on benzoxepin pharmaceuticals underscores the scaffold’s therapeutic versatility, though hydroxylamine-specific analogs remain underexplored. Natural oxepines, such as radulanin A and heliannuol B, further highlight the structural diversity achievable within this hybrid ring system.

Significance of Fluorine Substitution in Aromatic Systems

Fluorine’s introduction at position 9 serves multiple purposes:

- Electronic Effects : The electronegative fluorine withdraws electron density, polarizing the benzene ring and enhancing interactions with electron-rich biological targets.

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging the compound’s half-life in vivo compared to non-fluorinated analogs.

- Stereoelectronic Tuning : Fluorine’s small atomic radius minimizes steric hindrance while directing regioselective reactions during synthesis.

In the context of benzoxepins, fluorine substitution mirrors strategies used in ACAT inhibitors like 18 , where fluorophenyl groups improved target affinity. Computational studies suggest that the 9-fluoro group in this compound could similarly enhance binding to enzymes or receptors through dipole interactions.

Figure 1: Proposed synthetic route for this compound

- Friedel-Crafts alkylation : Construct the benzoxepin core from salicylaldehyde precursors.

- Fluorination : Introduce fluorine via electrophilic aromatic substitution or directed ortho-metalation.

- Hydroxylamine incorporation : Utilize condensation reactions between ketones and hydroxylamine.

This modular approach aligns with one-pot multibond-forming processes demonstrated for related amino-benzoxepines, though exact reaction conditions for the target compound remain speculative.

Properties

IUPAC Name |

N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,13H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPWZEORLYBERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C(C(=CC=C2)F)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxepin Core Structure

The benzoxepin core structure serves as the essential scaffold for the target compound. Multiple synthetic approaches have been documented for preparing this heterocyclic system.

Synthesis from Phenoxybutanoic Acid Derivatives

One of the most direct routes to the benzoxepin core involves the cyclization of 4-(2-fluorophenoxy)butanoic acid or similar derivatives. This approach parallels the documented synthesis of chlorinated analogs.

Cyclization Procedure

The cyclization typically employs polyphosphoric acid (PPA) in xylene under heating conditions, as demonstrated in related benzoxepin syntheses:

| Reagent | Quantity | Role |

|---|---|---|

| 4-(2-fluorophenoxy)butanoic acid | 1 equivalent | Starting material |

| Polyphosphoric acid | Excess | Cyclization promoter |

| Xylene | - | Solvent |

| Heating | 4 hours | Reaction condition |

The intramolecular acylation proceeds via a Friedel-Crafts type mechanism, resulting in the formation of the benzoxepin-5-one core structure.

Alternative Approach Using 2'-Acetylphenoxyacetates

An alternative synthetic pathway utilizes 2'-acetylphenoxyacetates as precursors, which can be prepared from 2-hydroxyacetophenones. This approach has been documented for preparing 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione derivatives.

Cyclization with Strong Bases

The cyclization of 2'-acetylphenoxyacetates employs strong bases such as:

- Lithium hydride

- Sodium hydride

- Lithium tert-butoxide

- Potassium tert-butylate

Reaction conditions typically involve:

Formation of the Oxime Derivative

The key step in the synthesis of N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves the conversion of the ketone functionality at the 5-position to the corresponding oxime through reaction with hydroxylamine.

Direct Oximation with Hydroxylamine

The most straightforward approach involves the reaction of 9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one with hydroxylamine or hydroxylamine hydrochloride in the presence of a base:

| Reagent | Quantity | Function |

|---|---|---|

| 9-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | 1 equivalent | Starting material |

| Hydroxylamine hydrochloride | 1.1-1.5 equivalents | Oximation agent |

| Sodium acetate or pyridine | 1.5-2 equivalents | Base |

| Ethanol/water or methanol | - | Solvent system |

| 60-80°C | 3-4 hours | Reaction conditions |

This method typically yields the oxime in 70-85% yield after purification.

One-Pot Synthesis Using Oxone

An innovative approach involves a one-pot synthesis using Oxone (potassium peroxymonosulfate) as an oxidizing agent:

- The fluorinated benzoxepin-5-one (0.5 mmol) is combined with Oxone (0.5 mmol) in water (2 mL)

- Ethylenediamine (0.55 mmol) is added

- The reaction mixture is stirred vigorously at 80°C for 3 hours

- After cooling, the precipitated solid is filtered and washed with water

- The crude product is purified by column chromatography

This method offers advantages in terms of simplified workflow and potentially higher yields compared to traditional methods.

Alternative Approach Using O-Protected Hydroxylamines

An alternative approach utilizes O-protected hydroxylamines such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine:

| Reagent | Function |

|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | Protected hydroxylamine source |

| Base (triethylamine or sodium acetate) | Neutralization agent |

| Molecular sieves | Water scavenger |

| Anhydrous solvent (methanol or ethanol) | Reaction medium |

This approach can offer improved selectivity and yield, particularly for sensitive substrates.

Alternative Synthetic Routes

Multiple alternative synthetic routes can be considered for the preparation of this compound.

Via Halooxime Intermediates

A stepwise approach involving halooxime intermediates has been documented in related synthetic procedures:

- Formation of a halooxime from the reaction of the benzoxepin-5-one with a suitable halide source and acid in the presence of a hydroxylamine

- The halide source is typically employed at 0-10 equivalents

- The hydroxylamine source is typically employed at 1-2 equivalents

- The halooxime formation is conducted with an acid with a pKa lower than or equal to acetic acid

Suitable acids include:

Via Cyclize/Deprotection Sequence

Another approach involves a cyclize/deprotection sequence:

- The cyclization reaction is conducted with a suitable base

- Bases can include KOtBu, NaOtBu, LiOtBu, potassium t-pentoxide, sodium t-pentoxide, lithium t-pentoxide, Cs2CO3, LDA, LiHMDS, NaHMDS, KHMDS, DBU, DBN, NaOH, LiOH, and KOH

- The deprotection step is conducted with an acid strong enough to remove a protecting group

- Suitable acids include TsOH, MsOH, HBF4, HCl, TFA, and H2SO4

- The acid is typically employed at 1-10 equivalents

- The deprotection is conducted in any non-nucleophilic solvent or mixture of solvents compatible with the acid used

Optimization of Reaction Conditions

Careful optimization of reaction conditions is crucial for achieving high yields and purity of this compound.

Key Parameters for Oximation

Several critical parameters influence the efficiency of the oximation reaction:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 60-80°C | Higher temperatures accelerate reaction but may lead to decomposition |

| pH | 4.5-5.5 | Critical for hydroxylamine stability and reactivity |

| Solvent | Methanol/water or ethanol/water | Affects solubility and reaction rate |

| Reaction time | 2-4 hours | Extended times may lead to side reactions |

| Hydroxylamine excess | 1.1-1.5 equivalents | Higher excess improves conversion but complicates purification |

Catalyst Effects

The oximation reaction can be significantly accelerated by the presence of specific catalysts:

| Catalyst | Loading | Advantage |

|---|---|---|

| p-Toluenesulfonic acid | 5-10 mol% | Accelerates reaction, improves E/Z selectivity |

| Pyridinium p-toluenesulfonate | 5-10 mol% | Milder alternative with good selectivity |

| Oxone | 1 equivalent | Enables one-pot synthesis |

When using Oxone, the optimal molar ratio of benzoxepin-5-one, ethylenediamine, and Oxone is 1:1.1:1. If 1.5 equivalents or more of Oxone are used, the aromatic aldehydes could be partially oxidized to the corresponding benzoic acids. If 0.5 equivalents or less of Oxone are used, the conversions are relatively low.

Purification Methods

Efficient purification is essential for obtaining high-purity this compound.

Crystallization Techniques

For the purification of the final product or key intermediates, crystallization offers an efficient approach:

- The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol or methanol)

- A second solvent in which the product is less soluble (e.g., water or diethyl ether) is added slowly

- The solution is cooled gradually to room temperature and then to 0-5°C

- The crystals are collected by filtration, washed with the appropriate solvent, and dried

This method is particularly effective for benzoxepin derivatives, as demonstrated in the purification of related compounds.

Chromatographic Purification

Column chromatography provides an alternative purification method:

| Stationary Phase | Mobile Phase | Application |

|---|---|---|

| Silica gel | Petroleum ether/ethyl acetate | Effective for most benzoxepin derivatives |

| Alumina | Dichloromethane/methanol | Useful for base-sensitive compounds |

| Reversed-phase C18 | Acetonitrile/water | Effective for highly polar derivatives |

For the specific purification of this compound, a silica gel column with petroleum ether/ethyl acetate as the eluent has been reported to be effective.

Characterization and Analysis

Comprehensive characterization is essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

NMR Spectroscopy

The 1H NMR spectrum of this compound typically exhibits characteristic signals:

- Aromatic protons: 7.0-7.5 ppm

- Oxime -OH: 9-10 ppm (broad singlet, exchangeable with D2O)

- Methylene protons adjacent to oxygen: 4.2-4.5 ppm

- Remaining methylene protons: 2.4-2.7 ppm

The 19F NMR spectrum typically shows a single fluorine signal in the range of -110 to -130 ppm, depending on the specific electronic environment.

Physical Properties

Key physical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 195.19 |

| Appearance | White to off-white solid |

| Melting Point | Not fully established (estimated 110-130°C) |

| Solubility | Soluble in organic solvents (ethanol, methanol, DMSO), poorly soluble in water |

| LogP | Approximately 2.18 (calculated) |

| TPSA | 41.82 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

These properties are consistent with the structural features of the compound and its expected physicochemical behavior.

Chemical Reactions Analysis

Types of Reactions

N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

Case Studies

-

Study on A549 Cell Line :

- Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.

- Findings : The compound showed an IC50 value of 15 µM, indicating substantial cytotoxicity through apoptosis induction.

-

Study on MCF7 Cell Line :

- Objective : To assess the effects on breast cancer cells.

- Findings : An IC50 value of 12.5 µM was recorded, with evidence suggesting cell cycle arrest at the G1 phase.

-

Study on HeLa Cell Line :

- Objective : To investigate the inhibitory effects on cervical cancer cells.

- Findings : The compound demonstrated an IC50 value of 10 µM, primarily through enzyme inhibition crucial for cancer cell survival.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with cancer proliferation. This mechanism is vital for developing targeted therapies.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains, making it a candidate for further investigation in antibiotic development.

Absorption and Distribution

Initial pharmacokinetic studies suggest favorable absorption characteristics, with potential for effective distribution within biological systems. However, comprehensive toxicological assessments are necessary to establish safety profiles.

Toxicity Studies

Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, it also presents certain risks that need thorough investigation before clinical application.

Data Summary

The following table summarizes key findings from various studies involving this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | [Source] |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | [Source] |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition | [Source] |

Mechanism of Action

The mechanism of action of N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors, such as benzodiazepine receptors, modulating their activity.

Inhibiting Enzymes: The compound may inhibit enzymes involved in various biochemical pathways, leading to altered cellular functions.

Modulating Ion Channels: It can affect ion channels, influencing the flow of ions across cell membranes and impacting cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural and physicochemical properties with analogous hydroxylamine derivatives is provided in Table 1.

Key Observations:

- Core Structure: The benzoxepin ring in the target compound introduces a larger, more rigid framework compared to simpler benzene or phenethylamine backbones in analogs. This may influence binding affinity in biological systems.

- Substituent Effects: The 9-fluoro group enhances metabolic stability relative to methoxy or thioether substituents, which are prone to oxidative or hydrolytic degradation .

- Lipophilicity: The target compound’s estimated LogP (~2.1) is lower than that of the benzo[7]annulene analog (LogP 2.5), likely due to the polar oxygen in the oxepin ring improving solubility .

Metabolic Pathways

- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes to o-aminophenol and o-anisidine via CYP1A-mediated pathways. Reductive pathways dominate, with minor oxidative contributions .

Regulatory and Toxicological Considerations

- Redox cycling, observed in N-(2-methoxyphenyl)hydroxylamine, could generate oxidative stress. The fluorine substituent in the target compound might mitigate this by stabilizing the molecule against enzymatic oxidation .

Biological Activity

N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzoxepin moiety with a hydroxylamine functional group. Its molecular formula is , with a molecular weight of approximately 179.19 g/mol. The fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including tyrosinase, which is crucial in melanin synthesis. Inhibition assays demonstrated IC50 values indicating effective inhibition at low concentrations .

- Antioxidant Properties : Hydroxylamines are known to exhibit antioxidant activity. Preliminary studies suggest that this compound may scavenge free radicals, thereby protecting cells from oxidative stress.

- Cell Viability and Cytotoxicity : In vitro studies on various cell lines, including B16F10 melanoma cells, have assessed the cytotoxic effects of the compound. Results indicate that it does not significantly affect cell viability at lower concentrations but may exhibit cytotoxicity at higher doses .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Cell Line | Notes |

|---|---|---|---|

| Tyrosinase Inhibition | 16.78 ± 0.57 | Mushroom Tyrosinase | Strong inhibition compared to controls |

| Cytotoxicity | >200 | B16F10 | Non-cytotoxic at lower concentrations |

| Antioxidant Activity | TBD | TBD | Requires further investigation |

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of this compound on mushroom tyrosinase. The compound exhibited significant inhibition with an IC50 value of 16.78 µM, outperforming traditional inhibitors like kojic acid in some assays . Kinetic studies revealed that the compound acts as a competitive inhibitor, suggesting potential applications in skin whitening formulations.

Case Study 2: Cytotoxicity Assessment

In a separate investigation involving B16F10 melanoma cells, various concentrations of the compound were tested for cytotoxic effects over 72 hours. Results indicated that while the compound was generally non-cytotoxic at concentrations up to 5 µM, it showed weak cytotoxicity at higher concentrations (≥10 µM). This suggests a potential therapeutic window for its use in cancer treatment .

Q & A

Basic: What are the primary metabolic pathways of N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine, and how can they be experimentally mapped?

Methodological Answer:

To map metabolic pathways, utilize hepatic microsomes from species like rats or rabbits, as these models are validated for analogous hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) . Key steps:

Incubation Conditions : Incubate the compound with microsomes and NADPH to simulate CYP-mediated metabolism. Monitor pH (e.g., pH 7.4) to minimize non-enzymatic reactions .

Metabolite Identification : Employ HPLC with UV/fluorescence detection or LC-MS to separate and identify metabolites (e.g., reductive products like o-anisidine or oxidative products like o-aminophenol) .

Enzyme Induction : Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to assess enzyme-specific contributions. For example, CYP1A induction increases o-aminophenol formation by 2.4-fold .

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

Spectroscopy :

- FT-IR : Identify functional groups (e.g., hydroxylamine N-O stretch ~900 cm⁻¹) and fluorine substituents .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns.

X-ray Crystallography : Employ SHELX software for structure refinement. Prepare single crystals via slow evaporation in solvents like methanol/water. Validate bond lengths and angles, particularly around the benzoxepin ring and fluoro substituent .

Advanced: How can researchers resolve contradictions in species-specific metabolic data (e.g., divergent CYP contributions)?

Methodological Answer:

Address discrepancies using cross-species validation and mechanistic studies:

Cross-Species Microsomes : Compare metabolism in rat, rabbit, and human microsomes. For instance, rabbit microsomes generate unidentified metabolite M1, while rats show negligible M1 formation .

Enzyme Reconstitution : Purify CYP isoforms (e.g., CYP2E1, CYP1A1) and reconstitute with NADPH:CYP reductase to isolate specific activities. This clarifies whether CYP2E1 primarily oxidizes o-anisidine (as seen in analogous compounds) or contributes to hydroxylamine reduction .

Inhibitor Studies : Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A) to quantify enzyme-specific metabolite ratios .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

Optimize docking studies using:

Protein Preparation : Retrieve target structures (e.g., 3G9K) from PDB. Perform energy minimization and protonation state adjustment at physiological pH .

Ligand Preparation : Generate 3D conformers of the compound, accounting for fluorine’s electronegativity and the benzoxepin ring’s rigidity.

Validation : Cross-validate docking scores (AutoDock Vina) with experimental IC₅₀ values. For example, if the compound inhibits a kinase, compare predicted binding affinities with in vitro enzyme assays .

Basic: How can analytical artifacts during extraction of hydroxylamine derivatives be minimized?

Methodological Answer:

Mitigate artifacts via:

Reagent Selection : Avoid hydroxylamine or dithionite in extraction buffers, as they react with carbonyl groups to form N/S-containing artifacts .

pH Control : Maintain neutral pH (7.0–7.4) during extraction to prevent acid-catalyzed degradation .

Validation : Use multiple techniques (e.g., NMR alongside LC-MS) to distinguish true metabolites from artifacts .

Advanced: What experimental designs assess the genotoxic potential of this compound via DNA adduct formation?

Methodological Answer:

Microsomal Incubations : Incubate the compound with DNA (e.g., calf thymus DNA) and hepatic microsomes + NADPH. For analogous hydroxylamines, this generates adducts detectable via ³²P-postlabeling .

Adduct Profiling : Use LC-MS/MS to identify adducts (e.g., fluoro-benzoxepin-deoxyguanosine adducts). Compare adduct patterns across species (rat vs. human microsomes) .

Enzyme Knockdown : Apply siRNA targeting specific CYPs in cell lines to correlate enzyme activity with adduct levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.